molecular formula C10H9N3O2 B067763 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid CAS No. 160388-54-5

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No.: B067763
CAS No.: 160388-54-5
M. Wt: 203.2 g/mol
InChI Key: DJXUEFGFCMIONN-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (CAS 160388-54-5, molecular formula C₁₀H₉N₃O₂) is a benzoic acid derivative functionalized with a 1,2,4-triazole ring via a methylene linker . Its molecular weight is 203.20 g/mol, and it is commercially available with ≥97% purity . The compound has been extensively studied for its coordination chemistry, particularly in constructing 3D metal-organic frameworks (MOFs) due to its dual functionality: the carboxylic acid group acts as a metal-binding site, while the triazole moiety contributes to supramolecular interactions . Additionally, it serves as a precursor in synthesizing bioactive hybrids for anticancer and antioxidant applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the triazole ring with formaldehyde or other methylene donors under acidic or basic conditions.

    Coupling with Benzoic Acid: The final step involves coupling the triazole-methylene intermediate with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

HL exhibits strong chelating capabilities due to its triazole and carboxylate groups, enabling the formation of diverse coordination polymers and metal complexes.

Representative Metal Complexes

Metal IonLigand RatioStructure TypeKey Properties/ApplicationsReference
Co(II)1:11D chainAntifungal activity, DNA cleavage
Cu(II)1:13D networkEnhanced antifungal efficacy
Ag(I)1:12D supramolecularLuminescent materials
Zn(II)2:13D frameworkSelective dye adsorption

Reaction Conditions :

  • Solvents : Water, methanol, or DMF under hydrothermal conditions (100–120°C).
  • pH : Neutral to slightly acidic.
  • Auxiliary Ligands : Bidentate ligands like 4,4′-bis(imidazolyl)biphenyl enhance structural diversity.

Mechanistic Insight :

  • The carboxylate group deprotonates to bind metals, while the triazole nitrogen participates in coordination, forming M–N bonds.
  • Intermolecular hydrogen bonding and π-π stacking stabilize supramolecular architectures .

Substitution Reactions

The carboxylic acid group in HL undergoes typical derivatization reactions, enabling the synthesis of esters, amides, and hydrazides.

Esterification

Example :
HL+CH3OHH+Methyl ester+H2O\text{HL}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl ester}+\text{H}_2\text{O}

  • Yield : ~85% under reflux conditions .
  • Application : Intermediate for hybrid molecules with anticancer activity .

Amide Formation

Reagents : Thionyl chloride (SOCl₂) followed by amines.
Products :

AmineProduct ApplicationIC₅₀ (μM) vs. MCF-7Reference
BenzylamineAnticancer hybrids15.6
4-NitroanilineEnzyme inhibition studies23.9

Key Finding : Hybrids with electron-withdrawing substituents showed improved cytotoxicity .

Biochemical Interactions

HL and its derivatives interact with biological macromolecules, influencing therapeutic outcomes.

DNA Binding and Cleavage

  • Mechanism : Intercalation into DNA via π-stacking of the aromatic rings, inducing strand breaks.
  • Activity : Co(II) complexes exhibit higher cleavage efficiency than free HL .

Enzyme Inhibition

  • CYP199A4 Binding : HL coordinates with heme iron in cytochrome P450 enzymes, inducing a red shift in the Soret band (424 nm) .
  • Antifungal Action : Disruption of fungal cell membranes via reactive oxygen species (ROS) generation .

Oxidation and Reduction

The triazole ring participates in redox reactions under controlled conditions:

  • Oxidation : Forms N-oxide derivatives using H₂O₂ or mCPBA.
  • Reduction : Catalytic hydrogenation yields tetrahydrotriazole analogs, though this is less common.

Structural Diversification via Click Chemistry

HL serves as a precursor in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
HL+AlkyneCu I Triazole linked polymers\text{HL}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazole linked polymers}

  • Application : Metal-organic frameworks (MOFs) for gas storage .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid exhibit significant anticancer properties. A study synthesized various hybrids and evaluated their cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. Notably, some compounds showed IC50 values ranging from 15.6 to 23.9 µM, indicating potential as selective anticancer agents with lower toxicity towards normal cells compared to traditional chemotherapeutics like doxorubicin .

Antifungal Properties
The compound also demonstrates antifungal activity. A study highlighted its effectiveness against several fungal strains, including Fusarium graminearum and Valsa mali, suggesting its utility in agricultural applications as a fungicide .

Coordination Chemistry

This compound serves as a ligand in the formation of metal-organic frameworks (MOFs). Research has shown that it can coordinate with metal ions such as cobalt to form complex structures with diverse properties:

  • Synthesis of Coordination Polymers : Several cobalt(II) complexes were synthesized using this compound, which exhibited interesting structural diversity and magnetic properties. These complexes were characterized using techniques like X-ray diffraction and thermogravimetric analysis .
ComplexStructure TypeMagnetic PropertiesPhotocatalytic Activity
Complex 1(3,6,6)-connected frameworkVariable temperature magnetic susceptibility discussedExcellent degradation of dyes
Complex 2Uninodal 4-connected topologyExhibits unique magnetic behaviorEffective photocatalysis
Complex 32D → 3D supramolecular structureMagnetic interactions analyzedHigh photocatalytic efficiency
Complex 4(3,4,6)-connected networkDetailed magnetic susceptibility data availableSelective dye adsorption

Material Science Applications

The compound's ability to form coordination polymers makes it suitable for applications in material science. Its complexes have shown potential for dye adsorption and photocatalytic degradation of pollutants such as methylene blue (MB) and methyl violet (MV), highlighting its environmental applications .

Case Studies

Case Study 1: Anticancer Hybrid Development
A series of synthesized hybrids based on the compound were evaluated for their anticancer properties. The most potent derivatives demonstrated not only enhanced cytotoxicity against cancer cells but also a favorable selectivity profile compared to standard treatments .

Case Study 2: Coordination Polymer Synthesis
The synthesis of cobalt(II) coordination polymers using this compound revealed significant structural diversity and potential applications in catalysis and environmental remediation due to their photocatalytic capabilities .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues: Azole-Substituted Benzoic Acids

4-(Imidazol-1-yl)benzoic Acid

  • Binding Affinity: In cytochrome P450 CYP199A4, 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid exhibits weaker binding (Kd ~2.1 μM) compared to 4-(imidazol-1-yl)benzoic acid (Kd ~0.8 μM) due to differences in nitrogen coordination geometry. The imidazole’s two adjacent nitrogen atoms allow stronger heme iron coordination, whereas the triazole’s non-adjacent nitrogens result in a tilted orientation (angle: 14° vs. 7° for imidazole), reducing binding efficiency .
  • Electron Density : The triazole-bound structure shows a distorted water network near the heme, with electron density shifts at the aqua ligand site, suggesting weaker stabilization compared to imidazole .

4-(Pyridin-3-yl)benzoic Acid

  • Inhibitory Activity: Pyridine-substituted derivatives lack azole-specific heme interactions, rendering them non-inhibitory in CYP199A3. In contrast, the triazole analogue acts as a weak inhibitor, highlighting the necessity of azole rings for cytochrome binding .

4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

  • Synthetic Utility: Pyrazole derivatives (e.g., 4-(1H-pyrazol-1-ylmethyl)benzoic acid, CAS 160388-53-4) share structural similarities but differ in biological activity.

Functional Analogues: Bioactive Hybrids

Anticancer Activity

  • Triazole-Sulfonate Hybrids: Compounds like 4-(5-amino-3-(methylsulfonyl)-1H-1,2,4-triazol-1-yl)benzoic acid (compound 17, IC₅₀ = 3.8 μM against MCF-7 cells) outperform non-sulfonated analogues (IC₅₀ >10 μM), demonstrating the impact of electron-withdrawing groups on cytotoxicity .
  • Comparison with Pyrazolinone Derivatives: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS 60875-16-3) exhibits hypoglycemic activity but lacks the triazole’s versatility in MOF synthesis, underscoring the triazole’s dual utility in medicinal and materials chemistry .

Antioxidant Activity

  • DPPH Radical Scavenging : Triazole-benzoic acid hybrids (e.g., compounds 1–14) show variable IC₅₀ values (12–45 μM), with electron-donating substituents (e.g., -OCH₃) enhancing activity. For example, compound 14 (IC₅₀ = 12 μM) is 2.5× more potent than unsubstituted 4-(1H-triazol-1-yl)benzoic acid (IC₅₀ = 30 μM) .

Coordination Chemistry

MOF Construction

  • Triazole vs. Tetrazole : While tetrazole-based ligands (e.g., 1H-tetrazol-5-yl derivatives) offer higher nitrogen content for metal coordination, triazole-benzoic acid hybrids provide better solubility and structural flexibility. For instance, Cd(II) complexes with this compound form porous 3D networks, whereas tetrazole analogues often yield denser, less adaptable frameworks .

Biological Activity

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with 1H-1,2,4-triazole under specific conditions. A notable study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (compounds 1–17), which were characterized using NMR and mass spectrometry (MS) techniques . The resulting compounds were evaluated for their anticancer properties against various cell lines.

Anticancer Properties

The primary focus of research on this compound is its anticancer activity. In vitro studies demonstrated that several synthesized hybrids exhibited potent inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 15.6 to 23.9 µM , showing comparable or superior efficacy to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Doxorubicin19.722.6
Compound 218.725.7
Compound 520.030.0
Compound 1415.623.9
Compound 1522.028.0

Notably, compounds 2 , 5 , 14 , and 15 not only demonstrated strong cytotoxicity but also showed minimal effects on normal cells (RPE-1), indicating a favorable therapeutic index . Further investigations revealed that compounds 2 and 14 induced apoptosis in MCF-7 cells, suggesting a mechanism involving programmed cell death as part of their anticancer activity .

The mechanism by which these compounds exert their biological effects appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis. The triazole moiety is believed to enhance binding affinity to target proteins involved in these pathways. Specifically, the interaction with DNA or RNA synthesis processes may contribute to their anticancer properties.

Additional Biological Activities

Beyond anticancer effects, some studies have explored other biological activities associated with triazole derivatives:

  • Antioxidant Activity : Certain derivatives have shown significant radical scavenging activity in assays such as DPPH and ABTS, indicating potential antioxidant properties .
  • Antimicrobial Effects : Preliminary studies suggest that triazole-based compounds may possess antimicrobial properties; however, further research is needed to elucidate these effects comprehensively .

Case Studies

A recent study highlighted the synthesis and biological evaluation of a new series of triazole derivatives based on nalidixic acid, which demonstrated promising antibacterial and antifungal activities alongside anticancer properties . This underscores the versatility of triazole derivatives in drug development.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXUEFGFCMIONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390254
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-54-5
Record name 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160388-54-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80390254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

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